molecular formula C17H16N2O4S B5867525 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate

3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate

Cat. No. B5867525
M. Wt: 344.4 g/mol
InChI Key: MVRVXOQMWNOFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate, also known as DBIBB, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer therapy. DBIBB belongs to the class of benzisothiazolone derivatives and has shown promising results in inhibiting the growth of cancer cells in vitro.

Mechanism of Action

3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate exerts its anticancer effects by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, which results in the repression of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which promotes the expression of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate has been shown to inhibit the growth of cancer cells in vitro by inducing cell cycle arrest and apoptosis. 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate has also been shown to inhibit the activity of HDACs, which results in the accumulation of acetylated histones and the expression of genes that are involved in cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate in lab experiments is its specificity for HDAC inhibition. 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate has been shown to selectively inhibit HDAC activity without affecting other enzymes. However, one of the limitations of using 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate. One area of research is to investigate the efficacy of 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate in vivo. Another area of research is to investigate the potential of 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate in combination with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate and its effects on gene expression.

Synthesis Methods

3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate can be synthesized using a multi-step process starting with the reaction of 2-aminophenol with chlorosulfonic acid to form 2-chloro-1,3-benzisothiazole. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. The diazonium salt is then coupled with 3-aminophenyl butyrate to form 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate.

Scientific Research Applications

3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate has been extensively studied for its potential as an anticancer agent. Several studies have demonstrated that 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate inhibits the growth of cancer cells in vitro by inducing cell cycle arrest and apoptosis. 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibition has been shown to be a promising approach for cancer therapy.

properties

IUPAC Name

[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-2-6-16(20)23-13-8-5-7-12(11-13)18-17-14-9-3-4-10-15(14)24(21,22)19-17/h3-5,7-11H,2,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRVXOQMWNOFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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